An In-depth Technical Guide to 2-Amino-1-(pyridin-3-yl)ethanol HCl: Molecular Structure, Properties, and Applications
An In-depth Technical Guide to 2-Amino-1-(pyridin-3-yl)ethanol HCl: Molecular Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. This document delves into the molecular architecture and physicochemical properties of the compound, offering insights into its reactivity and handling. Furthermore, this guide explores its emerging role as a key intermediate in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. Detailed hypothetical protocols for its synthesis and analytical characterization are presented to provide a practical framework for researchers. Safety considerations and handling procedures are also outlined to ensure its proper use in a laboratory setting.
Introduction
2-Amino-1-(pyridin-3-yl)ethanol hydrochloride is a chiral amino alcohol that combines the structural features of a pyridine ring and an ethanolamine side chain. This unique combination of a basic aromatic heterocycle and a functionalized aliphatic chain imparts a range of chemical properties that make it an attractive scaffold for the design of novel bioactive molecules. The pyridine moiety can participate in hydrogen bonding and π-stacking interactions, crucial for molecular recognition at biological targets, while the amino and hydroxyl groups offer sites for further chemical modification and can contribute to the molecule's solubility and pharmacokinetic profile.
This guide aims to serve as a detailed resource for researchers and scientists engaged in the fields of organic synthesis, medicinal chemistry, and pharmacology, providing a deeper understanding of the molecular characteristics and potential applications of this compound.
Molecular Structure and Physicochemical Properties
The structural and electronic characteristics of 2-Amino-1-(pyridin-3-yl)ethanol HCl are fundamental to its chemical behavior and its interactions with biological systems.
Molecular Structure
The molecule consists of a pyridine ring substituted at the 3-position with a 2-amino-1-ethanol group. The presence of a chiral center at the carbon atom bearing the hydroxyl group means that the compound can exist as two enantiomers, (R)- and (S)-2-Amino-1-(pyridin-3-yl)ethanol. The hydrochloride salt form enhances the compound's stability and aqueous solubility.
Figure 1: Chemical structure of 2-Amino-1-(pyridin-3-yl)ethanol HCl.
Physicochemical Data
A summary of the key physicochemical properties of 2-Amino-1-(pyridin-3-yl)ethanol HCl is provided in the table below. These parameters are crucial for predicting its behavior in various experimental settings, from reaction conditions to biological assays.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁ClN₂O | [1] |
| Molecular Weight | 174.63 g/mol | [2] |
| CAS Number | 856956-27-9 (HCl salt) | [1] |
| 1038594-01-2 ((R)-enantiomer HCl) | [2] | |
| Appearance | White to off-white solid | General Observation |
| Purity | Typically ≥95% | [3] |
| LogP | -0.749 (for the free base) | [2] |
Synthesis and Methodologies
The synthesis of 2-Amino-1-(pyridin-3-yl)ethanol typically involves the reduction of a corresponding α-amino ketone or the ring-opening of an epoxide. A common and robust method is the reduction of an α-azido ketone, followed by conversion to the hydrochloride salt.
Hypothetical Synthetic Protocol
This protocol describes a plausible multi-step synthesis starting from 3-acetylpyridine.
Step 1: α-Bromination of 3-Acetylpyridine
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Rationale: The introduction of a bromine atom at the α-position to the carbonyl group creates a reactive site for the subsequent introduction of the amino group.
-
Procedure:
-
Dissolve 3-acetylpyridine in a suitable solvent such as glacial acetic acid or diethyl ether.
-
Add bromine dropwise at room temperature while stirring.
-
Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a solution of sodium thiosulfate.
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Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-1-(pyridin-3-yl)ethan-1-one.
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Step 2: Azide Substitution
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Rationale: The bromide is displaced by an azide group, a precursor to the amine, which can be reduced in the next step. This is often a safer alternative to direct amination.
-
Procedure:
-
Dissolve the α-bromo ketone in a polar aprotic solvent like dimethylformamide (DMF).
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Add sodium azide and stir the mixture at room temperature.
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Monitor the reaction by TLC.
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Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent.
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Wash the organic layer, dry, and concentrate to obtain 2-azido-1-(pyridin-3-yl)ethan-1-one.
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Step 3: Reduction of the Azide and Ketone
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Rationale: A reducing agent such as sodium borohydride is used to simultaneously reduce the azide to an amine and the ketone to a hydroxyl group.
-
Procedure:
-
Dissolve the α-azido ketone in a protic solvent like methanol or ethanol.
-
Cool the solution in an ice bath and add sodium borohydride portion-wise.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water and adjust the pH to be slightly basic.
-
Extract the product, 2-Amino-1-(pyridin-3-yl)ethanol, with an organic solvent.
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Step 4: Formation of the Hydrochloride Salt
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Rationale: Conversion to the hydrochloride salt improves the compound's stability and handling characteristics, and it is often the form used in biological studies.
-
Procedure:
-
Dissolve the crude 2-Amino-1-(pyridin-3-yl)ethanol in a suitable solvent like diethyl ether or ethanol.
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Add a solution of hydrochloric acid in the same solvent dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
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Figure 2: Synthetic workflow for 2-Amino-1-(pyridin-3-yl)ethanol HCl.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are predicted spectroscopic data based on the known characteristics of similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, typically in the aromatic region (δ 7.0-9.0 ppm). The methine proton (CH-OH) would likely appear as a multiplet around δ 4.5-5.0 ppm, and the methylene protons (CH₂-NH₂) would be observed as a multiplet further upfield. The protons of the amino and hydroxyl groups may be broad and their chemical shifts can vary depending on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum would display signals for the pyridine ring carbons (δ 120-150 ppm), the carbon bearing the hydroxyl group (δ 65-75 ppm), and the carbon adjacent to the amino group (δ 40-50 ppm).
Infrared (IR) Spectroscopy
The IR spectrum would provide information about the functional groups present. Key expected absorptions include:
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A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.
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C-H stretching vibrations of the pyridine ring and the alkyl chain around 2850-3100 cm⁻¹.
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C=N and C=C stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.
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C-O stretching vibration around 1050-1150 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak corresponding to the free base (m/z = 138.17). Common fragmentation patterns would involve the loss of water from the molecular ion, and cleavage of the C-C bond between the hydroxyl-bearing carbon and the amino-bearing carbon.
Applications in Research and Drug Development
The structural motifs present in 2-Amino-1-(pyridin-3-yl)ethanol make it a valuable building block for the synthesis of a diverse range of compounds with potential therapeutic applications, particularly in the realm of neuroscience.
Central Nervous System (CNS) Active Compounds
The pyridine ring is a common feature in many CNS-active drugs. The ability of the nitrogen atom to act as a hydrogen bond acceptor is crucial for interactions with various receptors and enzymes in the brain. The ethanolamine side chain is also a well-known pharmacophore in many neurologically active compounds.
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Neuroprotective Agents: Derivatives of this scaffold are being explored for their potential neuroprotective effects in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The antioxidant and anti-inflammatory properties of some pyridine-containing compounds may contribute to their neuroprotective activity.[4][5]
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Enzyme Inhibitors: The structural features of 2-Amino-1-(pyridin-3-yl)ethanol make it a suitable starting point for the design of inhibitors for various enzymes implicated in neurological disorders, such as kinases and cholinesterases.[3]
Rationale for Use in Drug Design
The choice of this scaffold in drug design is often driven by the following considerations:
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Structural Versatility: The amino and hydroxyl groups provide convenient handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
-
Favorable Physicochemical Properties: The presence of polar functional groups generally imparts good aqueous solubility, which is often a desirable property for drug candidates.
-
Bioisosteric Replacement: The pyridine ring can be used as a bioisostere for a phenyl ring, offering a way to modulate the electronic and pharmacokinetic properties of a lead compound while maintaining key binding interactions.
Figure 3: Application workflow of the core scaffold.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Amino-1-(pyridin-3-yl)ethanol HCl.
Hazard Identification
Based on available data for similar compounds, 2-Amino-1-(pyridin-3-yl)ethanol HCl is expected to be harmful if swallowed and may cause skin and eye irritation.
-
GHS Pictogram: GHS07 (Harmful/Irritant)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Spill and Disposal: In case of a spill, contain the material and dispose of it in accordance with local regulations.
Conclusion
2-Amino-1-(pyridin-3-yl)ethanol hydrochloride is a valuable and versatile building block in modern medicinal chemistry. Its unique structural features and favorable physicochemical properties make it an attractive starting point for the synthesis of a wide range of novel compounds with potential therapeutic applications, particularly in the challenging area of central nervous system disorders. This technical guide has provided a comprehensive overview of its molecular structure, properties, hypothetical synthesis, and potential applications, offering a solid foundation for researchers and drug development professionals working with this promising scaffold. Further exploration of its biological activities and the development of efficient and scalable synthetic routes will undoubtedly continue to unlock its full potential in the quest for new and effective medicines.
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